molecular formula C9H8N2O B13512815 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

Katalognummer: B13512815
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: PGZVNAQUIZWZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an amino group, a dihydrobenzofuran ring, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the benzofuran ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzofuran compounds. These products can have different biological and chemical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3,4-dihydro-1-benzofuran-5-carbonitrile
  • 3-Amino-2,3-dihydro-1-benzofuran-4-carbonitrile
  • 4-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

Uniqueness

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the carbonitrile group at the 6-position allows for unique interactions and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C9H8N2O

Molekulargewicht

160.17 g/mol

IUPAC-Name

3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2

InChI-Schlüssel

PGZVNAQUIZWZRP-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(O1)C=C(C=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.